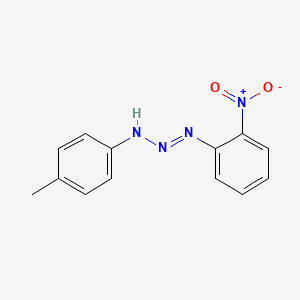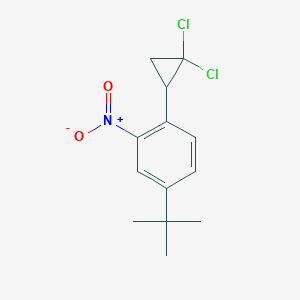
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as DMTP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic properties. DMTP is synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzyl chloride with 3,4,5-trimethoxybenzoic acid, followed by the coupling reaction with piperazine.
Mécanisme D'action
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase activity and the modulation of dopamine levels in the brain. 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase dopamine levels in the striatum and substantia nigra, which are areas of the brain affected in Parkinson's disease. 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to inhibit the release of pro-inflammatory cytokines and reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines and reducing the levels of reactive oxygen species. In addition, 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase dopamine levels in the brain, which may have potential therapeutic effects in Parkinson's disease and other neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine's mechanism of action is not fully understood, which may limit its potential therapeutic applications. In addition, further studies are needed to determine the optimal dosage and administration route for 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine.
Orientations Futures
There are several future directions for 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine research. One potential direction is to study its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study its potential anticancer effects in various cancer types. Further studies are also needed to determine the optimal dosage and administration route for 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and to elucidate its mechanism of action.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity and increase dopamine levels in the brain.
Propriétés
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-7-6-16(12-19(18)28-2)15-24-8-10-25(11-9-24)23(26)17-13-20(29-3)22(31-5)21(14-17)30-4/h6-7,12-14H,8-11,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKPOMBVORPADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)


![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)


![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)

![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)
![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)